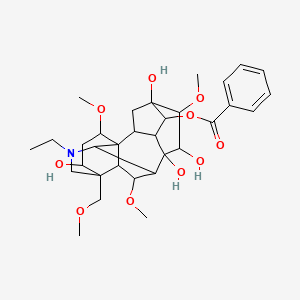

Benzoylaconine

Description

Properties

IUPAC Name |

[11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H45NO10/c1-6-33-14-29(15-39-2)18(34)12-19(40-3)31-17-13-30(37)26(43-28(36)16-10-8-7-9-11-16)20(17)32(38,25(35)27(30)42-5)21(24(31)33)22(41-4)23(29)31/h7-11,17-27,34-35,37-38H,6,12-15H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHJXZSFKLJCHLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)O)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H45NO10 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Benzoylaconine's Interaction with Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylaconine is a monoester diterpenoid alkaloid derived from the hydrolysis of aconitine, the highly toxic principal alkaloid of the Aconitum genus. The processing of raw Aconitum roots, a common practice in traditional medicine, aims to reduce toxicity by converting diester diterpenoid alkaloids like aconitine into less toxic monoester derivatives such as this compound. This guide provides an in-depth technical overview of the current understanding of this compound's mechanism of action on voltage-gated sodium channels, drawing comparisons with its more potent parent compound, aconitine.

While specific quantitative data for this compound's direct interaction with sodium channels is limited in publicly available literature, this document synthesizes the existing knowledge on related Aconitum alkaloids to provide a comprehensive resource for researchers.

Core Mechanism of Action: Targeting Neurotoxin Receptor Site 2

Aconitine and its derivatives, including this compound, exert their physiological and toxic effects primarily through their interaction with voltage-gated sodium channels (Nav). These channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.

The primary binding site for aconitine alkaloids is neurotoxin receptor site 2 , located within the inner pore of the sodium channel α-subunit. Binding to this site disrupts the normal gating mechanism of the channel, leading to a state of persistent activation. This is in contrast to other toxins and local anesthetics that may block the channel pore.

Signaling Pathway of Aconitine Alkaloids on Sodium Channels

The binding of an aconitine alkaloid to neurotoxin receptor site 2 triggers a conformational change in the sodium channel, leading to the following key effects:

-

Persistent Activation: The channel remains in an open or partially open state for a prolonged period, leading to a continuous influx of sodium ions.

-

Hyperpolarizing Shift in Activation: The voltage threshold for channel activation is shifted to more negative membrane potentials, meaning the channel opens more readily.

-

Inhibition of Inactivation: The fast inactivation process, which normally closes the channel shortly after opening, is impaired.

This persistent sodium influx leads to membrane depolarization, causing hyperexcitability in neurons and muscle cells, which underlies the toxic effects of these compounds.

The Enigmatic Alkaloid: A Technical Guide to the Natural Sources and Biosynthesis of Benzoylaconine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoylaconine, a C19-diterpenoid alkaloid, is a significant natural product predominantly found in the plant genus Aconitum. As a monoester derivative of the highly toxic aconitine, it plays a crucial role in the traditional processing of Aconitum roots for medicinal use, where its formation signifies a reduction in toxicity while retaining certain pharmacological activities. This technical guide provides an in-depth exploration of the natural sources of this compound, presenting quantitative data on its occurrence. Furthermore, it delineates the complex biosynthetic pathway leading to its formation, from the universal terpenoid precursors to the final benzoylation step. Detailed experimental protocols for the extraction, isolation, and quantification of this compound are provided to facilitate further research and development in this area.

Natural Sources of this compound

This compound is a characteristic secondary metabolite of plants belonging to the genus Aconitum, a member of the Ranunculaceae family.[1][2] These herbaceous plants, commonly known as aconite, monkshood, or wolfsbane, are distributed across the mountainous regions of the Northern Hemisphere.[1] The primary repositories of this compound and other diterpenoid alkaloids are the roots and tubers of these plants.[2]

The concentration of this compound can vary significantly depending on the Aconitum species, the specific plant part, geographical location, and post-harvest processing methods.[3][4] It is often found alongside its more toxic precursor, aconitine, and its hydrolysis product, aconine.[4][5] The process of decocting or steaming Aconitum roots, a common practice in traditional Chinese medicine, intentionally hydrolyzes the highly toxic diester-diterpenoid alkaloids like aconitine into less toxic monoester alkaloids such as this compound.[4][6]

Quantitative Data on this compound Content

The following table summarizes the reported concentrations of this compound in various Aconitum species and plant parts. This data is crucial for the selection of source material for research and potential drug development.

| Aconitum Species | Plant Part | Concentration of this compound | Reference |

| Aconitum kusnezoffii | Raw Radix | 5.85 mg/mL (in 70% methanol extract) | [7] |

| Aconitum kusnezoffii | Processed Radix | Lower than in raw radix | [7] |

| Aconitum carmichaeli | Subsoil Roots (Fuzi) | Major active metabolite | [5][8] |

| Aconitum soongoricum | Roots | Not explicitly quantified, but isolated | [9] |

| Aconitum napellus | Whole Plant | Present, norditerpene alkaloids 0.3-2% of total weight | [1] |

| Unspecified Aconitum | Tubers (unprocessed) | 0.16 ± 0.008 mg/g | [4] |

Note: The quantitative data presented are derived from different analytical methodologies and extraction procedures, which may affect direct comparability. Researchers should refer to the original publications for detailed experimental conditions.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving two major pathways: the formation of the C19-diterpenoid backbone and the synthesis of the benzoyl moiety.

Formation of the C19-Diterpenoid Alkaloid Core

The core structure of this compound is a hexacyclic C19-diterpenoid skeleton, which originates from the universal precursor of terpenoids, geranylgeranyl pyrophosphate (GGPP).[10] The formation of this intricate scaffold involves a series of cyclizations and rearrangements catalyzed by a suite of enzymes.

The key steps are:

-

Cyclization of GGPP: GGPP is first cyclized to form ent-copalyl diphosphate (ent-CPP) by ent-copalyl diphosphate synthase (CDPS).

-

Formation of the Diterpene Skeleton: ent-CPP is then converted to various tetracyclic diterpene hydrocarbons, such as ent-kaurene or ent-atisene, by kaurene synthase-like (KSL) enzymes.[10] The atisane skeleton is a key intermediate in the biosynthesis of aconitine-type alkaloids.[11]

-

Skeletal Rearrangement and Oxidation: The initial diterpene skeleton undergoes a series of oxidative modifications and skeletal rearrangements, including a semipinacol rearrangement of a denudatine-type intermediate, to form the aconitine-type skeleton.[11]

-

Nitrogen Incorporation: A nitrogen atom, typically derived from ethanolamine, is incorporated into the molecule to form the characteristic N-ethyl group and the heterocyclic ring system.[10]

-

Further Oxidations and Substitutions: A series of hydroxylations and methoxylations at various positions on the core skeleton lead to the formation of aconine, the direct precursor of this compound.

Biosynthesis of the Benzoyl Moiety

The benzoyl group at the C-14 position of this compound is derived from the phenylpropanoid pathway, starting from the amino acid L-phenylalanine.[12][13]

The key steps are:

-

Deamination of Phenylalanine: L-phenylalanine is deaminated by phenylalanine ammonia-lyase (PAL) to produce trans-cinnamic acid.[8][14]

-

Activation to Cinnamoyl-CoA: trans-Cinnamic acid is then activated to cinnamoyl-CoA.

-

β-Oxidation to Benzoyl-CoA: Cinnamoyl-CoA undergoes a β-oxidation-like pathway to yield benzoyl-CoA.[12][13]

-

Esterification: Finally, an acyltransferase enzyme catalyzes the transfer of the benzoyl group from benzoyl-CoA to the C-14 hydroxyl group of aconine, forming this compound.

Experimental Protocols

The following sections provide generalized yet detailed methodologies for the extraction, isolation, and quantification of this compound from Aconitum plant material.

Extraction of this compound

This protocol describes a common method for the extraction of diterpenoid alkaloids from dried plant material.

Materials and Reagents:

-

Dried and powdered Aconitum root material

-

Methanol (MeOH)

-

Ammonia solution (25%)

-

Diethyl ether

-

Sulfuric acid (2%)

-

Chloroform

-

Sodium sulfate (anhydrous)

-

Ultrasonicator

-

Rotary evaporator

-

Filter paper

Procedure:

-

Sample Preparation: Weigh 10 g of finely powdered, dried Aconitum root material.

-

Alkalinization: Moisten the powdered material with 15 mL of 25% ammonia solution to convert alkaloid salts into their free base form.

-

Extraction:

-

Method A: Maceration: Suspend the alkalinized powder in 300 mL of diethyl ether and macerate for 72 hours at room temperature with occasional shaking.

-

Method B: Ultrasonication: Add the alkalinized powder to a suitable volume of 70% methanol (e.g., 100 mL) and sonicate for 30-60 minutes.[7]

-

-

Filtration: Filter the extract through filter paper to remove solid plant material.

-

Acid-Base Partitioning: a. Concentrate the filtrate under reduced pressure using a rotary evaporator. b. Dissolve the residue in 2% sulfuric acid. c. Extract the acidic solution with diethyl ether or petroleum ether to remove lipophilic impurities. Discard the organic phase. d. Basify the aqueous phase to pH 9-10 with 25% ammonia solution. e. Extract the basified aqueous solution three times with an equal volume of chloroform.

-

Drying and Concentration: Combine the chloroform extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

Isolation and Purification

The crude extract containing a mixture of alkaloids can be further purified to isolate this compound using chromatographic techniques.

Materials and Reagents:

-

Crude alkaloid extract

-

Silica gel for column chromatography

-

Solvent systems for elution (e.g., gradients of chloroform-methanol or ethyl acetate-hexane)

-

Thin-Layer Chromatography (TLC) plates and developing chamber

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional)

Procedure:

-

Column Chromatography: a. Prepare a silica gel column packed in a non-polar solvent (e.g., hexane). b. Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column. c. Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., starting with 100% chloroform and gradually adding methanol). d. Collect fractions and monitor the separation by TLC, spotting fractions against a this compound standard if available. e. Combine fractions containing the compound of interest based on the TLC profile.

-

Preparative HPLC (for high purity): a. Further purify the enriched fractions using a preparative HPLC system with a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile-water with a modifier like formic acid or ammonium acetate). b. Collect the peak corresponding to this compound. c. Evaporate the solvent to obtain pure this compound.

Quantification by UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the quantification of this compound in complex matrices.

Instrumentation and Conditions:

-

UPLC System: Equipped with a binary solvent manager, sample manager, and column oven.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A suitable reversed-phase column (e.g., Acquity UPLC HSS T3, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution: A typical gradient might start with a low percentage of B, increasing to a high percentage over several minutes to elute the analytes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 30-40 °C.

-

Injection Volume: 1-5 µL.

-

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard must be optimized. For this compound (C32H45NO10, MW ~603.7 g/mol ), the protonated molecule [M+H]+ at m/z 604.3 would be a likely precursor ion.

-

Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone voltage for maximum signal intensity.

-

Procedure:

-

Standard and Sample Preparation: a. Prepare a stock solution of a certified this compound reference standard. b. Create a series of calibration standards by spiking a blank matrix (e.g., plasma or a solvent mixture) with the stock solution to cover the expected concentration range. c. Prepare quality control (QC) samples at low, medium, and high concentrations. d. Extract the unknown samples, calibration standards, and QC samples using the protocol described in section 3.1 or a suitable protein precipitation method for biological samples. e. Reconstitute the dried extracts in the initial mobile phase.

-

Analysis: Inject the prepared samples into the UPLC-MS/MS system.

-

Quantification: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound stands as a pivotal compound in the study of Aconitum alkaloids, bridging the gap between the extreme toxicity of its precursors and the potential therapeutic applications of related, less toxic derivatives. A thorough understanding of its natural distribution and biosynthetic origins is fundamental for quality control of herbal medicines, toxicological studies, and the exploration of its pharmacological properties. The detailed experimental protocols provided herein offer a robust framework for researchers to accurately extract, isolate, and quantify this compound, thereby enabling further advancements in the field of natural product chemistry and drug discovery. The continued elucidation of the enzymatic machinery responsible for its biosynthesis may pave the way for synthetic biology approaches to produce this and other complex diterpenoid alkaloids.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. CAS 466-24-0: this compound | CymitQuimica [cymitquimica.com]

- 3. ovid.com [ovid.com]

- 4. researchgate.net [researchgate.net]

- 5. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. researchgate.net [researchgate.net]

- 11. Total Synthesis of Poisonous Aconitum Alkaloids Empowered by a Fragment Coupling Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Characterization of Benzoyl Coenzyme A Biosynthesis Genes in the Enterocin-Producing Bacterium “Streptomyces maritimus” - PMC [pmc.ncbi.nlm.nih.gov]

- 14. brainkart.com [brainkart.com]

The Pharmacological and Toxicological Profile of Benzoylaconine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylaconine (BAC) is a monoester diterpenoid alkaloid derived from the roots of Aconitum species, commonly known as Fuzi or monkshood. It is a principal hydrolyzed metabolite of aconitine, a highly toxic diester diterpenoid alkaloid. The processing of raw Aconitum roots, a common practice in traditional medicine, aims to reduce toxicity by converting aconitine and other diester alkaloids into their less toxic monoester and non-esterified counterparts. This compound has garnered significant scientific interest due to its diverse pharmacological activities, including cardioprotective, anti-inflammatory, and analgesic effects. However, its residual toxicity necessitates a thorough understanding of its pharmacological and toxicological profile for any potential therapeutic development.

This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its pharmacological actions, underlying molecular mechanisms, pharmacokinetic properties, and toxicological data. The information is presented to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of natural products and their therapeutic potential.

Pharmacological Profile

This compound exhibits a range of pharmacological effects, primarily centered around its anti-inflammatory and cardiovascular activities. These effects are mediated through its interaction with various molecular targets and signaling pathways.

Anti-inflammatory and Analgesic Effects

This compound has demonstrated significant anti-inflammatory and analgesic properties in various in vitro and in vivo models. Its primary mechanism involves the modulation of key inflammatory signaling pathways.

Mechanism of Action:

This compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. It has been shown to suppress the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in macrophage cell lines such as RAW264.7.[1][2][3][4] This inhibition is achieved through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][3] Specifically, this compound can inhibit the phosphorylation of key proteins in the MAPK cascade, including p38, JNK, and ERK.

The analgesic effects of this compound are linked to its anti-inflammatory actions and its interaction with the nervous system. While less potent than its parent compound aconitine, it still contributes to the overall analgesic effect of processed Aconitum preparations.

Quantitative Data on Anti-inflammatory Activity:

While specific IC50 values for this compound's inhibition of all inflammatory mediators are not consistently reported in the literature, studies on related Aconitum alkaloids provide a quantitative range for their anti-inflammatory potency. For instance, certain C19-diterpenoid alkaloids from Aconitum taronense have been shown to inhibit IL-6 production in LPS-activated RAW 264.7 cells with IC50 values ranging from 18.87 to 29.60 µg/mL.[5]

| Parameter | Cell Line | Mediator | IC50 / Activity | Reference |

| Anti-inflammatory Activity | RAW264.7 | IL-6 | IC50: 18.87 - 29.60 µg/mL (for related Aconitum alkaloids) | [5] |

| RAW264.7 | TNF-α, NO | Dose-dependent inhibition observed | [1][2][3] |

Cardiovascular Effects

The cardiovascular effects of this compound are complex and appear to be dose-dependent. While high doses can be cardiotoxic, certain studies suggest potential cardioprotective effects at lower concentrations.

Mechanism of Action:

The primary mechanism underlying both the therapeutic and toxic cardiovascular effects of this compound is its interaction with voltage-gated sodium channels (VGSCs). As a monoester diterpenoid alkaloid, its affinity for these channels is lower than that of diester alkaloids like aconitine. This interaction can modulate cardiac electrophysiology. Some studies suggest that this compound may have a role in regulating cardiac ion channels, which could contribute to an anti-arrhythmic effect under certain conditions.

Quantitative Data on Sodium Channel Activity:

| Parameter | Target | Activity | Reference |

| Sodium Channel Modulation | Nav1.2 | 22-30% inhibition at 10 µM (by a derivative) | [6][7] |

| Sodium Channel Site 2 | EC50 ≈ 3 µM (for high-affinity Aconitum alkaloids) | [8] |

Toxicological Profile

The toxicity of this compound is significantly lower than that of its precursor, aconitine, a fact that underscores the importance of traditional processing methods for Aconitum roots.[9] However, it is not devoid of toxic potential, and its safety profile must be carefully considered.

Acute Toxicity

Acute toxicity studies are crucial for determining the lethal dose of a compound. While specific LD50 values for this compound are not consistently reported across different administration routes and animal models, we can estimate its toxicity based on data from its parent compound, aconitine. It is widely cited that the toxicity of this compound is approximately 100 times lower than that of aconitine.[9]

| Species | Route of Administration | Aconitine LD50 (mg/kg) | Estimated this compound LD50 (mg/kg) | Reference (Aconitine) |

| Mouse | Oral | 1.8 | ~180 | [1][10][11] |

| Intravenous | 0.100 | ~10 | [12] | |

| Intraperitoneal | 0.270 | ~27 | [12] | |

| Rat | Intravenous | 0.064 | ~6.4 | [12] |

| Intraperitoneal | 0.250 | ~25 | [12] |

Note: The estimated LD50 values for this compound are calculated based on the 100-fold lower toxicity compared to aconitine and should be interpreted with caution. These values are for reference and should be confirmed by direct experimental studies.

Cardiotoxicity

The primary toxic effect of this compound is cardiotoxicity, which is a direct consequence of its action on voltage-gated sodium channels in cardiomyocytes.[13] At high concentrations, this compound can lead to arrhythmias and cardiac dysfunction. The mechanism involves the prolongation of sodium influx, leading to an increase in intracellular calcium concentration and subsequent cardiac stress.

Neurotoxicity

Similar to its effects on the heart, this compound can also exert neurotoxic effects by modulating neuronal voltage-gated sodium channels.[14] This can lead to symptoms such as paresthesia and, at higher doses, more severe neurological complications.

Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for evaluating its therapeutic potential and safety.

-

Absorption: this compound has low oral bioavailability, indicating limited absorption from the gastrointestinal tract.[9]

-

Distribution: Following absorption, it is distributed to various tissues.

-

Metabolism: this compound is a metabolite of aconitine, formed by the hydrolysis of the acetyl group at the C-8 position. It can be further metabolized in the liver, primarily by cytochrome P450 enzymes.[15]

-

Excretion: The excretion of this compound and its metabolites occurs through renal and biliary pathways.

Pharmacokinetic studies in rats have shown that this compound has a relatively slow clearance.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's pharmacological and toxicological profile.

Assessment of Anti-inflammatory Activity in RAW264.7 Macrophages

Objective: To determine the inhibitory effect of this compound on the production of inflammatory mediators (NO, TNF-α, IL-6) in LPS-stimulated RAW264.7 macrophages.

Materials:

-

RAW264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent for NO measurement

-

ELISA kits for TNF-α and IL-6

-

MTT assay kit for cell viability

Procedure:

-

Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[4][16][17][18][19]

-

Cell Viability Assay: Seed cells in a 96-well plate and treat with various concentrations of this compound for 24 hours. Assess cell viability using the MTT assay to determine non-toxic concentrations for subsequent experiments.

-

LPS Stimulation and Treatment: Seed RAW264.7 cells in a 24-well plate. Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours. Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Measurement of Nitric Oxide (NO): Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess reagent and incubate at room temperature. Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify the NO concentration.[20]

-

Measurement of TNF-α and IL-6: Collect the cell culture supernatant. Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[4][16]

-

Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by this compound compared to the LPS-stimulated control. Determine the IC50 values by plotting the percentage inhibition against the log of the concentration of this compound.

Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Inhibition

Objective: To characterize the inhibitory effect of this compound on voltage-gated sodium channels expressed in a suitable cell line (e.g., HEK293 cells).

Materials:

-

HEK293 cells stably expressing a specific sodium channel subtype (e.g., Nav1.7)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

External (bath) solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH 7.4)

-

Internal (pipette) solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.2)

-

This compound

Procedure:

-

Cell Preparation: Plate the HEK293 cells expressing the target sodium channel onto glass coverslips.

-

Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.[4][21][22][23]

-

Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

-

Giga-seal Formation: Approach a single cell with the micropipette filled with internal solution and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.[21]

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane patch, achieving the whole-cell recording configuration.

-

Voltage-Clamp Protocol: Clamp the cell membrane potential at a holding potential (e.g., -100 mV). Apply a series of depolarizing voltage pulses to elicit sodium currents.

-

Drug Application: After recording baseline currents, perfuse the recording chamber with the external solution containing various concentrations of this compound.

-

Data Acquisition and Analysis: Record the sodium currents in the presence of this compound. Measure the peak current amplitude and calculate the percentage inhibition at each concentration. Fit the concentration-response data to a Hill equation to determine the IC50 value.

References

- 1. academic.oup.com [academic.oup.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound Modulates LPS-Induced Responses Through Inhibition of Toll-Like Receptor-Mediated NF-κB and MAPK Signaling in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for whole-cell patch-clamp assay for HBV-mediated sodium influx in THP-1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review on efforts for improvement in medicinally important chemical constituents inAconitum through biotechnological interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diterpene alkaloids from the roots of Aconitum moldavicum and assessment of Nav 1.2 sodium channel activity of aconitum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological effects, molecular mechanisms, and pharmacokinetics of this compound: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hematological and Histopathological Effects of Subacute Aconitine Poisoning in Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aconitine - Wikipedia [en.wikipedia.org]

- 13. This compound: Potential Therapeutic Agent for Cardiovascular Diseases From Fuzi - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of a selective, state-independent inhibitor of NaV1.7 by modification of guanidinium toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Monoester-Diterpene Aconitum Alkaloid Metabolism in Human Liver Microsomes: Predominant Role of CYP3A4 and CYP3A5 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Macrophage Inflammatory Assay [bio-protocol.org]

- 18. Evaluation of antioxidant and antiinflammatory activity o... [degruyterbrill.com]

- 19. Anti-inflammatory Mechanism of Action of Benzoylmesaconine in Lipopolysaccharide-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 22. researchgate.net [researchgate.net]

- 23. docs.axolbio.com [docs.axolbio.com]

The Discovery and Isolation of Benzoylaconine: A Technical Guide

This technical guide provides a comprehensive overview of the history, discovery, and isolation of benzoylaconine, a significant monoester diterpenoid alkaloid derived from plants of the Aconitum genus. Tailored for researchers, scientists, and drug development professionals, this document details the evolution of extraction and purification protocols, presents key quantitative data, and illustrates the underlying biochemical pathways associated with this compound.

Introduction

This compound (C₃₂H₄₅NO₁₀) is a key bioactive alkaloid found in various Aconitum species, plants that have been used for centuries in traditional medicine and are also known for their potent toxicity.[1][2] It is structurally defined as a C19-diterpenoid alkaloid.[2] Critically, this compound is the primary, less toxic hydrolysis product of aconitine, a highly toxic diester diterpenoid alkaloid also present in the plant.[1][3] The process of boiling or heating Aconitum roots, a common practice in traditional medicine, intentionally facilitates this hydrolysis, converting the dangerously toxic aconitine into the significantly safer this compound.[4] This conversion reduces the toxicity by approximately 100-fold, making the study of this compound's isolation and pharmacology a crucial aspect of safely harnessing the therapeutic potential of Aconitum.[1]

Historical Perspective: The Unraveling of Aconite Alkaloids

The journey to identifying this compound is intertwined with the early investigation of Aconitum's potent parent alkaloid, aconitine. While aconitine was first isolated in 1833, the chemistry of the Aconitum genus proved to be complex and often confounding for 19th-century chemists.[5]

A pivotal moment in the discovery of this compound came from the work of British chemists Wyndham R. Dunstan and Francis H. Carr in the 1890s. In a communication from 1893, they demonstrated that the roots of Aconitum napellus contained not only the highly toxic aconitine but also an "almost non-poisonous isomeride," which they named isaconitine .[6] They established that this isomeride, upon hydrolysis, yielded the same products as aconitine: aconine and benzoic acid.[6] Furthermore, they successfully converted aconitine hydrobromide into isaconitine hydrobromide by heating it in an aqueous solution, proving their intimate chemical relationship.[6] This "isaconitine" is now recognized as this compound, marking its definitive identification as a distinct chemical entity resulting from the isomerization and hydrolysis of aconitine.[7] This work highlighted the critical role of extraction and processing methods in altering the chemical composition and toxicity of the final alkaloid preparation.

Isolation and Purification: From Classical Methods to Modern Chromatography

The methodologies for isolating this compound have evolved significantly, driven by advances in chemical separation technologies.

Historical Protocol: Acid-Base Extraction and Crystallization

Early methods relied on classical acid-base extraction principles to separate the alkaloids from the crude plant material. The primary challenge was to extract the target compounds while minimizing the uncontrolled hydrolysis of aconitine.

Methodology:

-

Percolation: Dried and ground Aconitum roots were percolated with alcohol acidified with a mild organic acid, such as tartaric acid. The use of tartaric acid was found to be superior to mineral acids, which caused more significant alteration of the native alkaloids.

-

Solvent Evaporation: The alcoholic percolate was concentrated by evaporation at low temperatures to yield a crude extract.

-

Acid-Base Extraction: The extract was dissolved in dilute acid and washed with an immiscible organic solvent (e.g., ether) to remove non-alkaloidal impurities.

-

Precipitation: The aqueous acid layer was then made alkaline with a base (e.g., sodium carbonate or ammonia) to precipitate the crude alkaloids.

-

Purification: The precipitated this compound (along with other alkaloids) was then purified. A common method was fractional crystallization of its salts, such as the hydrobromide, which allowed for the separation of different alkaloids based on their varying solubilities.[6]

Modern Protocols: Chromatographic Techniques

Modern isolation is dominated by high-resolution chromatographic techniques that offer superior separation, yield, and purity.

3.2.1 Extraction

-

Sample Preparation: Air-dried and powdered roots of Aconitum carmichaeli (e.g., 10 g) are used as the starting material.[8]

-

Solvent Extraction: The powder is extracted with a solvent such as 70% methanol.[8] To enhance efficiency, the extraction is often performed using an ultrasonicator (e.g., 250 W, 40 kHz) for approximately 30 minutes.[8]

-

Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude alkaloid mixture.

3.2.2 Purification via Column Chromatography Column chromatography is a fundamental step for the preparative separation of alkaloids from the crude extract.[9][10]

-

Stationary Phase: Silica gel is the most common stationary phase.[9] The crude extract is often pre-adsorbed onto a small amount of silica gel to create a dry powder for loading.[10]

-

Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).[11]

-

Loading and Elution: The dried sample is loaded onto the top of the packed column. The separation is achieved by eluting the column with a solvent gradient of increasing polarity. A common gradient system is a mixture of hexane and acetone, starting with 100% hexane and gradually increasing the proportion of acetone.[9]

-

Fraction Collection: The eluate is collected in sequential fractions.

-

Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound. Fractions with similar TLC profiles are combined.[10]

3.2.3 High-Purity Isolation via Preparative HPLC For obtaining high-purity this compound suitable for pharmacological studies or as a reference standard, preparative High-Performance Liquid Chromatography (prep-HPLC) is employed, often on fractions pre-purified by column chromatography.[12]

-

System: A preparative HPLC system equipped with a high-capacity column (e.g., C18 ODS) is used.

-

Mobile Phase: A typical mobile phase for C18 columns is a mixture of methanol and water, often with a modifier like acetic acid.[12] The separation can be run in isocratic (constant solvent composition) or gradient mode.

-

Detection: A UV detector is used to monitor the elution of compounds.

-

Fraction Collection: The peak corresponding to this compound is collected.

-

Final Processing: The solvent is evaporated from the collected fraction to yield the purified compound, which can achieve purity levels exceeding 98%.[12]

Structural Elucidation

The structural identity of this compound was first inferred from its hydrolysis products. The demonstration by Dunstan and Carr that it yielded the same products as aconitine (aconine and benzoic acid) strongly suggested it shared the same core aconitane skeleton.[6] This was a classic chemical degradation approach to structure determination.

The definitive structure was later confirmed through modern spectroscopic techniques. Analysis by High-Resolution Mass Spectrometry (HRMS) confirms its molecular formula, while Nuclear Magnetic Resonance (NMR) spectroscopy provides the detailed atom-by-atom connectivity and stereochemistry. Specific signals in the ¹H-NMR and ¹³C-NMR spectra are characteristic of the aconitane skeleton and the benzoyl and hydroxyl functional groups, allowing for unambiguous identification when compared to reference data.[7]

Quantitative Data

The concentration of this compound in Aconitum plants and extracts, along with its toxicological profile, has been quantified in numerous studies.

| Parameter | Method | Value | Source Plant/Context | Reference |

| Concentration | HPLC | 0.022 ± 0.0002 mg/g | Raw (undecocted) Aconitum carmichaeli lateral root | |

| HPLC | Increases with decoction time | Processed Aconitum carmichaeli lateral root | ||

| Analytical Limit | UPLC-MS | LLOQ = 1.99 ng/mL | Quantitative analysis in herbal preparations | |

| Toxicity | IV Injection (Mice) | LD₅₀ = 23 mg/kg | Comparative toxicology | |

| IV Injection (Mice) | LD₅₀ of Aconitine = 0.12 mg/kg | Comparative toxicology | ||

| IV Injection (Mice) | LD₅₀ of Aconine = 120 mg/kg | Comparative toxicology | ||

| Purity | Prep-HPLC | >98% | General capability of the technique for natural products | [12] |

Experimental Workflows and Biological Pathways

The isolation of this compound and its subsequent biological effects can be visualized through logical workflows and signaling pathway diagrams.

Generalized Isolation Workflow

The following diagram illustrates the modern, multi-step process for isolating pure this compound from plant material.

Key Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key cellular pathways, particularly those involved in xenobiotic transport and cellular metabolism. It can induce the expression of efflux transporters like P-glycoprotein (P-gp), Multidrug Resistance-Associated Protein 2 (MRP2), and Breast Cancer Resistance Protein (BCRP), which has implications for drug-drug interactions.[1][9]

The induction of P-gp is mediated through the activation of nuclear receptors such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR).[9] The upregulation of MRP2 and BCRP is linked to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. CONVERSION OF ACONITINE INTO ISACONITINE. - ProQuest [proquest.com]

- 4. This compound | C32H45NO10 | CID 60155417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. repository.up.ac.za [repository.up.ac.za]

- 7. researchgate.net [researchgate.net]

- 8. web.uvic.ca [web.uvic.ca]

- 9. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Studies on hydrolysis of aconitine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ester Hydrolysis Differentially Reduces Aconitine-Induced Anti-hypersensitivity and Acute Neurotoxicity: Involvement of Spinal Microglial Dynorphin Expression and Implications for Aconitum Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. orgchemboulder.com [orgchemboulder.com]

Physical and chemical properties of benzoylaconine powder

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoylaconine, a diterpenoid alkaloid derived from Aconitum species, is a compound of significant interest in pharmacological research. As a major metabolite of aconitine, it exhibits a range of biological activities with considerably lower toxicity than its parent compound. This technical guide provides an in-depth overview of the physical and chemical properties of this compound powder. It includes tabulated quantitative data, detailed experimental protocols for its characterization, and visualizations of relevant signaling pathways and analytical workflows to support researchers, scientists, and professionals in the field of drug development.

Introduction

This compound (BAC) is a monoester diterpenoid alkaloid found in plants of the Aconitum genus, commonly known as monkshood or wolfsbane.[1] It is a hydrolysis product of the highly toxic aconitine.[2] The reduced toxicity of this compound compared to aconitine makes it a subject of extensive research for its potential therapeutic applications, including anti-inflammatory and analgesic effects.[1][2] Understanding the fundamental physical and chemical properties of this compound powder is crucial for its accurate identification, handling, and formulation in research and development settings.

Physical Properties

This compound is typically encountered as a white to light yellow crystalline solid.[3] Its key physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Appearance | White to light yellow crystalline solid | [3] |

| Melting Point | 130 °C | [3] |

| Boiling Point | 652.37 °C (rough estimate) | [3] |

| Density | 1.40 g/cm³ (estimate) | [3] |

| Refractive Index | 1.6310 (estimate) | [3] |

Chemical Properties

The chemical identity of this compound is defined by its molecular structure and various identifiers.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₂H₄₅NO₁₀ | [3][4][5][6] |

| Molecular Weight | 603.7 g/mol | [2][4][7] |

| CAS Number | 466-24-0 | [3][4][5][6] |

| IUPAC Name | [(1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13R,14R,16S,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecan-4-yl] benzoate | [7] |

| InChI Key | DHJXZSFKLJCHLH-BMTFSNIDSA-N | [7] |

| SMILES | CCN1C[C@@]2(--INVALID-LINK--[C@@]5([C@@H]6[C@H]4C--INVALID-LINK--C7=CC=CC=C7)(--INVALID-LINK--OC)O)O)OC)OC">C@@HO)COC | [8] |

| pKa (Predicted) | 11.94 ± 0.70 | [3] |

Solubility

This compound is soluble in several organic solvents and has limited solubility in water.[2][3]

| Solvent | Solubility | Reference(s) |

| Dimethylformamide (DMF) | 25 mg/mL | [3][4] |

| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | [3][4] |

| Ethanol | 25 mg/mL | [3][4] |

| Methanol | Soluble | [2][3][5] |

| Chloroform | Soluble | [2][3][5] |

| Isopropanol | Soluble | [2] |

| Acetone | Slightly Soluble | [5] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | [3][4] |

| Water | Slightly Soluble | [2][3] |

Stability and Storage

For long-term storage, this compound powder should be kept at -20°C.[4][5] It is stable for at least four years under these conditions.[4] For short-term storage, 0-4°C is recommended.[9] The compound is shipped at room temperature.[4]

Experimental Protocols

The characterization of this compound powder involves a series of standard analytical techniques.

Melting Point Determination

The melting point is a critical indicator of purity.

-

Apparatus: Capillary melting point apparatus (e.g., Mel-Temp).[6]

-

Procedure:

-

A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[10]

-

The capillary tube is placed in the heating block of the apparatus.[10]

-

For an unknown sample, a rapid heating rate is used to determine an approximate melting range.[6]

-

For a more accurate measurement, a fresh sample is heated to a temperature about 20°C below the approximate melting point.[11] The temperature is then increased slowly, at a rate of 1-2°C per minute.[6]

-

The temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes liquid are recorded as the melting range.[10] A narrow melting range (0.5-1°C) is indicative of a pure compound.[6]

-

Solubility Determination

-

Procedure:

-

A small, accurately weighed amount of this compound powder (e.g., 25 mg) is placed in a test tube.[12]

-

The solvent is added in small increments (e.g., 0.75 mL portions).[12]

-

The tube is vigorously shaken after each addition.[12]

-

The process is continued until the solid is completely dissolved or the desired concentration is reached.

-

If the compound does not dissolve at room temperature, gentle heating or sonication may be applied.[13]

-

High-Performance Liquid Chromatography (HPLC)

HPLC is used for the separation, identification, and quantification of this compound.

-

System: HPLC with a UV-Vis or Diode Array Detector (DAD).[4]

-

Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[4]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[4]

-

Procedure:

-

Standard Preparation: A stock solution of this compound is prepared in a suitable solvent like methanol. Serial dilutions are made to create calibration standards.[4]

-

Sample Preparation: The sample containing this compound is dissolved in the mobile phase and filtered through a 0.45 µm syringe filter.[4]

-

Analysis: Equal volumes of the standard and sample solutions are injected into the HPLC system.[4]

-

Quantification: The this compound peak in the sample chromatogram is identified by comparing its retention time with that of the standard. The concentration is calculated based on the calibration curve.[4]

-

Spectroscopic Analysis

-

Instrument: UV-Vis Spectrophotometer.

-

Procedure:

-

A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol).

-

The spectrophotometer is calibrated with a blank solvent.

-

The absorbance of the this compound solution is measured across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax). For this compound, the λmax is approximately 229 nm.[4]

-

NMR spectroscopy is essential for the structural elucidation of this compound.

-

Instrument: NMR Spectrometer (e.g., 400 MHz or higher).

-

Procedure:

-

A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR and ¹³C NMR spectra are acquired.

-

2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed to establish the connectivity of atoms and confirm the structure.

-

MS is used to determine the molecular weight and fragmentation pattern of this compound.

-

Instrument: Mass Spectrometer, often coupled with a chromatography system (e.g., LC-MS).

-

Procedure:

-

A solution of this compound is introduced into the ion source.

-

The mass-to-charge ratio (m/z) of the molecular ion and its fragments are measured.

-

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the isolation and characterization of this compound powder from a plant source.

Caption: General workflow for this compound characterization.

Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in inflammation and cellular stress responses.

This compound exerts anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) pathway, which subsequently suppresses the activation of NF-κB and MAPK signaling cascades.[14]

Caption: this compound's inhibition of the TLR4/NF-κB/MAPK pathway.

This compound has been found to induce mitochondrial biogenesis by activating the AMPK signaling cascade, which plays a central role in cellular energy homeostasis.[15]

Caption: this compound's activation of the AMPK signaling pathway.

References

- 1. bfr.bund.de [bfr.bund.de]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. academic.oup.com [academic.oup.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. westlab.com [westlab.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. This compound Modulates LPS-Induced Responses Through Inhibition of Toll-Like Receptor-Mediated NF-κB and MAPK Signaling in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound induces mitochondrial biogenesis in mice via activating AMPK signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Role of Benzoylaconine in Traditional Chinese Medicine: A Technical Guide

Abstract: Benzoylaconine (BAC), a monoester-diterpenoid alkaloid, is a principal active and detoxified metabolite derived from the processed roots of Aconitum carmichaelii Debx. (Fuzi). For centuries, Fuzi has been a cornerstone of Traditional Chinese Medicine (TCM) for treating conditions such as severe heart failure, inflammation, and pain. However, the inherent toxicity of its raw form, primarily due to diester-diterpenoid alkaloids like aconitine, necessitates a traditional processing method known as Pao Zhi. This guide provides a comprehensive technical overview of this compound, focusing on its pharmacological actions, molecular mechanisms, and toxicological profile, tailored for researchers and drug development professionals. We delve into the critical role of Pao Zhi in its formation, summarize quantitative data on its bioactivity, and present detailed experimental frameworks and signaling pathways to elucidate its therapeutic potential.

Introduction: From Potent Toxin to Therapeutic Agent

This compound (BAC) is a white crystalline compound derived from the hydrolysis of aconitine, the main toxic component of the raw Aconitum root.[1] In TCM, the raw root is never used directly due to its extreme cardiotoxicity and neurotoxicity.[2] Instead, it undergoes a meticulous detoxification process called Pao Zhi, which involves prolonged boiling or steaming.[3][4] This traditional pharmaceutical practice transforms the highly toxic diester-diterpenoid alkaloids (DDAs) into significantly less toxic monoester-diterpenoid alkaloids (MDAs) like BAC, and eventually into non-ester alkaloids like aconine.[3][4] The toxicity of BAC is approximately 100 times lower than that of aconitine.[1][5]

This conversion is central to the therapeutic application of Fuzi-containing formulations such as Shenfu-Tang and Sini-Tang, which are used for their cardiotonic, anti-inflammatory, and analgesic properties.[1] BAC is now recognized as a major active metabolite responsible for many of the therapeutic effects attributed to processed Fuzi.[1][2]

The Chemistry of Detoxification: The Pao Zhi Process

The traditional processing of Aconitum roots is a critical pharmaceutical step that fundamentally alters its chemical profile to enhance safety while retaining therapeutic efficacy. The primary transformation is the hydrolysis of the acetyl group at the C-8 position of aconitine, yielding this compound. Further hydrolysis can remove the benzoyl group at C-14, resulting in the even less toxic aconine.

Pharmacological Effects and Quantitative Data

Modern pharmacological studies have validated many of the traditional uses of processed Fuzi, attributing significant activity to this compound. Its primary effects include anti-inflammatory, cardioprotective, and analgesic actions.

Anti-inflammatory and Anti-arthritic Effects

BAC demonstrates potent anti-inflammatory activity, particularly in the context of arthritis.[5] It has been shown to inhibit the production of pro-inflammatory cytokines like IL-6, IL-8, and TNF-α.[1][2]

Table 1: Quantitative Anti-inflammatory and Cytoprotective Data for this compound

| Parameter | Cell/Model System | Treatment/Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Cytokine Reduction | Nanoparticle-encapsulated BAC (NP/BAC) on activated macrophages | Not specified | 70% reduction in TNF-α, 66% reduction in IL-1β | [2][6] |

| Cell Viability | OGD/R-treated H9C2 cardiomyocytes | 50 µM, 75 µM | Significantly increased cell viability and reduced LDH secretion | [7][8] |

| Efflux Transporter Upregulation | LS174T cells | Concentration-dependent | Increased protein levels of P-glycoprotein, MRP2, and BCRP | [9] |

| Efflux Transporter Upregulation | Caco-2 cells | 50 µM | Increased protein levels of P-glycoprotein |[9] |

Cardioprotective Effects

BAC is a key active metabolite in Sini-Tang, a TCM formula used for myocardial infarction and heart failure.[1] It confers cardioprotective effects by improving mitochondrial function in cardiomyocytes under stress.[7] However, its effect on cardiac function is dose-dependent; one study noted that while low doses of other aconitum alkaloids improved cardiac function, 2 mg/kg of BAC impaired it in Sprague Dawley rats.[1]

Toxicological Profile

The detoxification through Pao Zhi is critical. Diester-diterpenoid alkaloids (DDAs) are 100–700 times more toxic than monoester-diterpenoid alkaloids (MDAs) like BAC.[1]

Table 2: Toxicological Data for this compound

| Species | Route of Administration | LD50 | Reference |

|---|---|---|---|

| Mouse | Intraperitoneal | 70 mg/kg | [10] |

| Mouse | Intraperitoneal (as antidote) | ED50 = 15 mg/kg (for lethal dose of aconitine) |[9][11] |

Molecular Mechanisms of Action

This compound exerts its pharmacological effects by modulating key cellular signaling pathways, primarily related to inflammation and cell survival.

Inhibition of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of BAC are predominantly mediated by the inhibition of the Toll-like receptor 4 (TLR4) pathway and its downstream effectors, NF-κB and MAPK.[12] Upon stimulation by lipopolysaccharide (LPS), TLR4 activation typically leads to the phosphorylation of TAK1, a critical kinase that subsequently activates both the IKK complex (leading to NF-κB activation) and the MAPK cascades (JNK, p38, ERK).[12][13] BAC has been shown to inhibit the expression of TLR4 and the phosphorylation of TAK1, thereby blocking both pathways.[12] This prevents the nuclear translocation of the NF-κB p65 subunit and suppresses the phosphorylation of JNK, p38, and ERK, ultimately reducing the transcription and release of pro-inflammatory cytokines.[12][14]

Activation of AMPK/PGC-1α Axis

In the context of cardioprotection, BAC has been found to activate the AMPK/PGC-1α signaling axis in H9C2 cardiomyocytes subjected to oxygen-glucose deprivation and reperfusion (OGD/R).[7][15] Activation of this pathway is crucial for maintaining mitochondrial biogenesis and function, thereby protecting the cells from injury and apoptosis.[7]

Interaction with Ion Channels

While the primary toxic mechanism of aconitine involves persistently activating voltage-gated sodium channels, the action of BAC on these channels is less pronounced and complex.[2][16] Its reduced toxicity suggests a significantly lower affinity or a different mode of interaction with these channels compared to its diester precursor.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of BAC is essential for its development as a therapeutic agent.

Table 3: Pharmacokinetic Parameters of this compound

| Species | Administration | Tmax | Half-life (t1/2) | Oral Bioavailability | Key Notes | Reference |

|---|---|---|---|---|---|---|

| Rat | Oral | 0.31 ± 0.17 h | Not specified | Low | Rapidly absorbed. Average residence time of 284-292 min, indicating slow clearance. | [1][5][17] |

| Human | Intravenous (in Shenfu-Tang) | 30-45 min (peak plasma conc.) | < 1 hour | 12.8% (Oral) | Pharmacokinetic half-life is relatively short. |[1] |

BAC exhibits low oral bioavailability (12.8%), suggesting limited absorption.[1] In humans, it has a short half-life of less than an hour following intravenous administration.[1] Conversely, studies in rats show a much longer residence time, indicating slow clearance from the body.[1][5] This species-specific difference is a critical consideration for preclinical to clinical translation.

Representative Experimental Protocols

To facilitate further research, this section outlines common methodologies used to investigate the bioactivity of this compound.

In Vitro Anti-inflammatory Assay

This protocol provides a framework for assessing the anti-inflammatory effects of BAC on macrophages.

Methodology Details:

-

Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are seeded in plates. After adherence, they are pre-treated with BAC (dissolved in DMSO, then diluted in media) at various concentrations for 1-2 hours.

-

Stimulation: Lipopolysaccharide (LPS) is added to the media to induce an inflammatory response. A vehicle control (DMSO) and a positive control (LPS only) are included.

-

Cytokine Analysis (ELISA): After 24 hours, the cell culture supernatant is collected. Commercially available ELISA kits are used to quantify the concentration of secreted cytokines like TNF-α and IL-6.

-

Nitric Oxide (NO) Assay (Griess Reagent): The accumulation of nitrite in the supernatant, an indicator of NO production, is measured using the Griess reaction.

-

Western Blotting: Cell lysates are collected to analyze the phosphorylation status and total protein levels of key signaling molecules like TAK1, p65, IκBα, JNK, p38, and ERK, as well as the expression of inflammatory enzymes iNOS and COX-2.

-

Cell Viability (MTT/CCK-8 Assay): To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a parallel assay is run where cell viability is measured after treatment with BAC.

Conclusion and Future Directions

This compound stands as a compelling example of modern science validating ancient medicinal practices. The traditional Pao Zhi processing of Aconitum root is a sophisticated detoxification method that transforms a potent poison into a valuable therapeutic agent by producing BAC. Its well-documented anti-inflammatory and cardioprotective effects, mediated through the NF-κB, MAPK, and AMPK pathways, present significant opportunities for drug discovery.

However, challenges remain. The low oral bioavailability and species-specific pharmacokinetic profiles of BAC require the development of novel drug delivery systems, such as nanoparticle encapsulation, to enhance its therapeutic potential.[2][6] Further research should focus on standardizing processing techniques to ensure consistent BAC content and on conducting rigorous clinical trials to fully elucidate its safety and efficacy in treating cardiovascular and inflammatory diseases. The continued investigation of this compound and other detoxified alkaloids from TCM offers a promising frontier for developing new classes of therapeutic agents.

References

- 1. Pharmacological effects, molecular mechanisms, and pharmacokinetics of this compound: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Potential Therapeutic Agent for Cardiovascular Diseases From Fuzi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. qiological.com [qiological.com]

- 4. Seeing the unseen of Chinese herbal medicine processing (Paozhi): advances in new perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Pharmacological effects, molecular mechanisms, and pharmacokinetics of this compound: a systematic review [frontiersin.org]

- 6. Delivery of benzoylaconitine using biodegradable nanoparticles to suppress inflammation via regulating NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound improves mitochondrial function in oxygen-glucose deprivation and reperfusion-induced cardiomyocyte injury by activation of the AMPK/PGC-1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound improves mitochondrial function in oxygen-glucose deprivation and reperfusion-induced cardiomyocyte injury by activation of the AMPK/PGC-1 axis [kjpp.net]

- 9. caymanchem.com [caymanchem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. This compound Modulates LPS-Induced Responses Through Inhibition of Toll-Like Receptor-Mediated NF-κB and MAPK Signaling in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Anti-inflammatory Mechanism of Action of Benzoylmesaconine in Lipopolysaccharide-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound improves mitochondrial function in oxygen-glucose deprivation and reperfusion-induced cardiomyocyte injury by activation of the AMPK/PGC-1 axis -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]

- 16. CAS 466-24-0: this compound | CymitQuimica [cymitquimica.com]

- 17. Biological activities and pharmacokinetics of aconitine, this compound, and aconine after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the In Vivo Metabolism of Benzoylaconine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylaconine (BAC), a monoester diterpenoid alkaloid, is a major bioactive and less toxic metabolite of aconitine, the principal toxic component of the Aconitum species. Used for centuries in traditional medicine, understanding the in vivo fate of this compound is critical for its safe and effective therapeutic application. This technical guide provides a comprehensive overview of the in vivo metabolism of this compound, focusing on its metabolic pathways, pharmacokinetic profile, and the experimental methodologies used for its investigation.

Metabolic Pathway of this compound

The primary metabolic transformation of this compound in vivo is hydrolysis. This process involves the cleavage of the ester bond at the C-14 position, resulting in the formation of aconine, a significantly less toxic alkanolamine diterpenoid alkaloid. This detoxification step is crucial for reducing the potential for adverse effects associated with aconitum alkaloids.[1]

The hydrolysis of this compound is primarily mediated by carboxylesterases, a family of enzymes abundant in the liver and intestines.[2] These enzymes catalyze the addition of water across the ester linkage, leading to the release of benzoic acid and the formation of aconine.

Below is a diagram illustrating the primary metabolic pathway of this compound.

Caption: Primary metabolic pathway of this compound in vivo.

Quantitative Pharmacokinetic Data

Pharmacokinetic studies in animal models, primarily Sprague-Dawley rats, have provided valuable quantitative data on the absorption, distribution, metabolism, and excretion of this compound. The following tables summarize key pharmacokinetic parameters following oral administration.

Table 1: Pharmacokinetic Parameters of this compound in Rats After Oral Administration

| Parameter | Value (Mean ± SD) | Reference |

| Tmax (h) | 0.31 ± 0.17 | [3] |

| Cmax (ng/mL) | 3.99 | [3] |

| t1/2 (h) | 9.49 | [3] |

Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; t1/2: Elimination half-life.

Experimental Protocols

This section details the methodologies for conducting in vivo studies to investigate the metabolism of this compound.

Animal Model and Husbandry

-

Species: Sprague-Dawley rats (male, 200-250 g) are a commonly used model.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (50 ± 10%). Standard laboratory chow and water should be provided ad libitum.

-

Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week prior to the experiment.

Dosing

-

Route of Administration: Oral gavage is a standard method for administering this compound to ensure accurate dosing.

-

Dose Formulation: this compound can be dissolved in a suitable vehicle, such as a mixture of saline and DMSO, with a small percentage of a surfactant like Tween 80 to aid solubility.

-

Dose Volume: The volume administered should be based on the animal's body weight, typically not exceeding 10 mL/kg.

Sample Collection: Serial Blood Sampling

-

Technique: Blood samples (approximately 200-250 µL) can be collected serially from the tail vein or via a cannulated jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).

-

Anticoagulant: Blood samples should be collected in tubes containing an anticoagulant, such as heparin or EDTA.

Plasma Preparation

-

Immediately after collection, centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C.

-

Carefully aspirate the supernatant (plasma) and transfer it to clean microcentrifuge tubes.

-

Store the plasma samples at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis: Protein Precipitation

Protein precipitation is a common and effective method for extracting this compound and its metabolites from plasma samples.

-

To 100 µL of plasma, add 300 µL of a precipitating agent such as acetonitrile or methanol.

-

Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein denaturation.

-

Centrifuge the mixture at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a tandem mass spectrometer (MS/MS) is used for the sensitive and selective quantification of this compound and aconine.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm) is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is employed.

-

Gradient Program (Example):

-

0-1 min: 95% Aqueous

-

1-5 min: Gradient to 5% Aqueous

-

5-7 min: Hold at 5% Aqueous

-

7.1-9 min: Return to 95% Aqueous and equilibrate

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 35°C

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and aconine.

-

MRM Transitions (Example):

-

This compound: m/z 604.3 → 586.3

-

Aconine: m/z 528.3 → 510.3

-

-

Instrument Parameters: Parameters such as declustering potential, collision energy, and ion source settings should be optimized for maximum sensitivity for each analyte.

-

Experimental Workflow

The following diagram outlines the typical workflow for an in vivo study of this compound metabolism.

Caption: Workflow for an in vivo this compound metabolism study.

Conclusion

This technical guide provides a foundational understanding of the in vivo metabolism of this compound. The primary metabolic route is hydrolysis to the less toxic aconine, a process mediated by carboxylesterases. The provided pharmacokinetic data and detailed experimental protocols offer a framework for researchers and drug development professionals to design and execute robust studies to further elucidate the metabolic fate and safety profile of this important natural compound. The use of sensitive analytical techniques like LC-MS/MS is indispensable for accurate quantification and characterization of this compound and its metabolites in biological matrices.

References

- 1. Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analytical Methods Validation | RTI [rti.org]

- 3. Analytical methods validation: bioavailability, bioequivalence and pharmacokinetic studies. Conference report - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzoylaconine and its Relationship with Aconitine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Aconitine, a C19-norditerpenoid alkaloid found in plants of the Aconitum genus, is infamous for its potent cardiotoxicity and neurotoxicity.[1] Its toxicity is intrinsically linked to its chemical structure, specifically the presence of ester groups at the C8 and C14 positions.[2] Through hydrolysis, either during traditional herbal processing or via in vivo metabolism, aconitine is converted to its primary metabolite, benzoylaconine. This transformation, involving the loss of the acetyl group at the C8 position, results in a dramatic reduction in toxicity.[3] this compound, a monoester alkaloid, still retains some pharmacological activities but is significantly less toxic than its parent compound.[4] This guide provides a detailed examination of the chemical relationship, comparative toxicity, pharmacokinetics, and mechanisms of action of aconitine and this compound, supplemented with detailed experimental protocols and pathway visualizations.

Chemical Relationship and Transformation

Aconitine (C₃₄H₄₇NO₁₁) is a diester diterpenoid alkaloid.[5] Its structure is characterized by a complex hexacyclic ring system with an acetyl group at the C8 position and a benzoyl group at the C14 position.[2] this compound (C₃₂H₄₅NO₁₀) is the monoester derivative of aconitine, formed by the hydrolysis of the acetyl group at the C8 position.[3][6] This deacetylation is a critical step in the detoxification of aconitine.[3] Further hydrolysis can lead to the formation of aconine, which is even less toxic.[2]

The conversion from aconitine to this compound can be achieved by heating aconitine in water or by metabolic processes in the body, primarily catalyzed by carboxylesterases in the liver, intestine, and plasma.[2][7]

Caption: Hydrolysis pathway of Aconitine.

Quantitative Data

Comparative Toxicity Data

The hydrolysis of the acetyl group from aconitine to form this compound results in a significant decrease in acute toxicity. The LD₅₀ values presented below demonstrate this difference across various administration routes.

| Compound | Species | Route of Administration | LD₅₀ (mg/kg) | Reference |

| Aconitine | Mouse | Oral | 1.0 | [1] |

| Mouse | Intravenous (IV) | 0.12 | ||

| Mouse | Intraperitoneal (IP) | 0.270 | [1] | |

| Mouse | Subcutaneous (SC) | 0.270 | [1] | |

| Rat | Intravenous (IV) | 0.064 | [1] | |

| This compound | Mouse | Intravenous (IV) | 23 |

Comparative Pharmacokinetic Parameters

Pharmacokinetic studies in rats following oral administration reveal differences in the absorption and elimination profiles of aconitine and this compound.

| Compound | Species | Tmax (h) | Cmax (ng/mL) | t₁/₂ (h) | Reference |

| Aconitine | Rat | 0.31 ± 0.17 | 10.99 | 1.41 | [2] |

| This compound | Rat | 0.31 ± 0.17 | 3.99 | 9.49 | [2] |

Data presented as mean ± standard deviation where available.

Experimental Protocols

Extraction of Aconitine from Aconitum Plants

This protocol outlines a general method for the extraction of aconitine from plant material for analytical purposes.

Materials:

-

Dried and ground roots of Aconitum species.

-

Dichloromethane.

-

5% aqueous ammonia solution.

-

5% aqueous sulfuric acid solution.

-

25% aqueous ammonia solution.

-

Ether.

-

Anhydrous sodium sulfate.

-

Rotary evaporator.

-

Filtration apparatus.

Procedure:

-

Clean the Aconitum roots with water to remove impurities, air-dry, and grind them into a coarse powder.[8]

-

Moisten the ground plant material with a 5% aqueous ammonia solution and allow it to stand for 2 hours.[8]

-

Perform extraction with dichloromethane repeatedly (e.g., 8 times over 12 hours).[8]

-

Combine the dichloromethane extracts and concentrate them using a rotary evaporator.

-

Treat the concentrated extract with a 5% aqueous solution of sulfuric acid to protonate the alkaloids, transferring them to the aqueous phase.

-

Separate the acidic aqueous layer. Cool it to 0°C and basify with a 25% aqueous ammonia solution.[8]

-

Extract the now alkaline aqueous solution multiple times with ether.[8]

-

Combine the ether extracts, wash them with water, and then dry the ether phase over anhydrous sodium sulfate.[8]

-